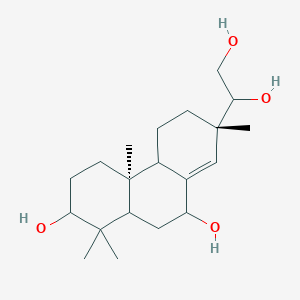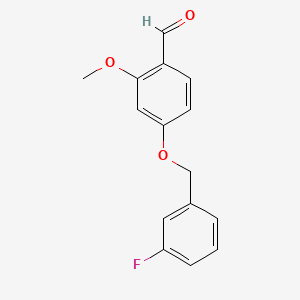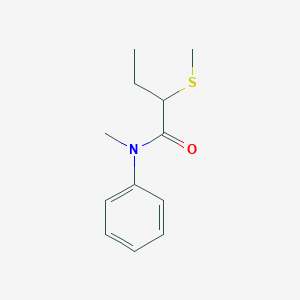![molecular formula C14H12N4 B14022524 2-[(4-Methylphenyl)amino]diazenylbenzonitrile CAS No. 52744-98-6](/img/structure/B14022524.png)
2-[(4-Methylphenyl)amino]diazenylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)amino]diazenylbenzonitrile is an organic compound with the molecular formula C14H11N3 It is a derivative of benzonitrile and is characterized by the presence of a diazenyl group (-N=N-) linked to an amino group substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)amino]diazenylbenzonitrile typically involves the diazotization of 4-methylphenylenediamine followed by coupling with benzonitrile. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. The diazonium salt is then reacted with benzonitrile under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Methylphenyl)amino]diazenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the diazenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic media.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the diazenyl group.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)amino]diazenylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)amino]diazenylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-[(4-Ethylphenyl)amino]diazenylbenzonitrile
- 2-[(4-Dimethylamino)phenyl)amino]diazenylbenzonitrile
Comparison: Compared to its analogs, 2-[(4-Methylphenyl)amino]diazenylbenzonitrile is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52744-98-6 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[(4-methylanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C14H12N4/c1-11-6-8-13(9-7-11)16-18-17-14-5-3-2-4-12(14)10-15/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
JBYQALHCQIQSFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


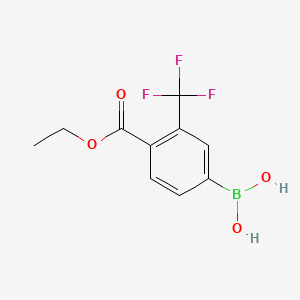

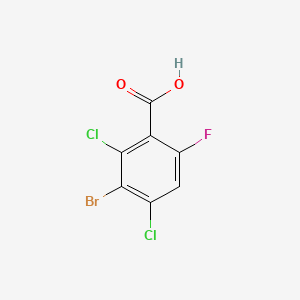

![2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
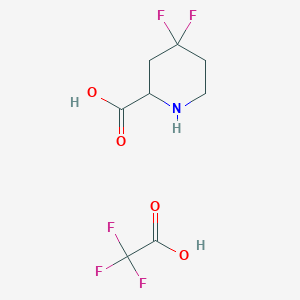
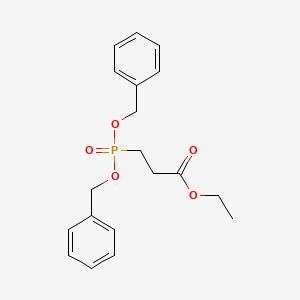
![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
